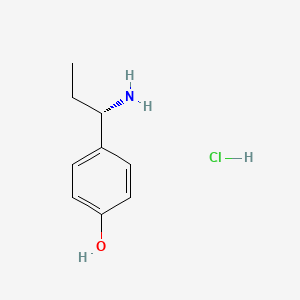

(S)-4-(1-Aminopropyl)phenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(1S)-1-aminopropyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-2-9(10)7-3-5-8(11)6-4-7;/h3-6,9,11H,2,10H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZSZQKNTDZIHA-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for S 4 1 Aminopropyl Phenol Hydrochloride

Retrosynthetic Strategies for Enantiopure Aminopropylphenols

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" and functional group interconversions (FGI). tandfonline.combldpharm.com This backward-looking approach allows for the logical design of a synthetic route. prepchem.com

For a molecule like (S)-4-(1-aminopropyl)phenol, several primary disconnections can be envisioned to simplify the structure. The most logical disconnections target the bonds that are most easily formed by reliable chemical reactions.

A primary disconnection is the carbon-nitrogen (C-N) bond at the stereocenter. This leads to two synthons: a carbocation on the propyl chain and an amino anion equivalent. The practical chemical equivalents for these synthons would be an electrophilic precursor, such as a ketone, and a nucleophilic amine source.

C-N Bond Disconnection: This is a common and effective strategy for amines. It simplifies the target molecule to 4-hydroxypropiophenone. This achiral ketone can then be converted to the chiral amine through methods like reductive amination. mdpi.com

Another strategic disconnection is the carbon-carbon (C-C) bond between the aromatic ring and the aminopropyl side chain.

C-C Bond Disconnection: This approach breaks the molecule down into a phenol (B47542) derivative and a three-carbon aminopropyl synthon. This strategy might involve reactions like a Friedel-Crafts acylation to attach the propyl chain precursor to the phenol ring.

The choice between these disconnections depends on the availability of starting materials and the efficiency of the reactions required to move forward in the synthetic direction.

Table 1: Key Retrosynthetic Disconnections for (S)-4-(1-Aminopropyl)phenol

| Disconnection | Bond Cleaved | Precursor Molecule(s) | Corresponding Forward Reaction |

|---|---|---|---|

| Strategy A | Carbon-Nitrogen (C-N) at the chiral center | 4-Hydroxypropiophenone + Ammonia (B1221849) source | Asymmetric Reductive Amination |

| Strategy B | Carbon-Carbon (C-C) aryl-alkyl bond | Phenol derivative + Chiral 1-aminopropyl electrophile | Friedel-Crafts Alkylation / Acylation |

Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a key disconnection or simplify the synthesis. nih.gov In the synthesis of (S)-4-(1-aminopropyl)phenol, FGI is crucial for managing reactive groups and enabling strategic bond formations.

For instance, the primary amine is often retrosynthetically derived from other nitrogen-containing functional groups that are less prone to side reactions like over-alkylation. mdpi.com Common FGIs for an amine include:

Amine from Azide (B81097): An azide can be introduced via nucleophilic substitution and subsequently reduced to the amine. This is a robust method for installing an amino group.

Amine from Nitro Group: Aromatic amines can be prepared by the reduction of a nitro group. In this context, one could envision starting with a nitrated phenol derivative. nih.gov

Amine from Oxime: The precursor ketone (4-hydroxypropiophenone) can be converted to an oxime, which is then reduced to the primary amine.

The phenol group also requires strategic management. Its hydroxyl group is acidic and can interfere with many reactions, such as those involving Grignard or organolithium reagents. Therefore, a common FGI strategy is to "protect" the phenol as an ether (e.g., a benzyl (B1604629) or silyl (B83357) ether) early in the synthesis and then "deprotect" it in a final step to reveal the hydroxyl group. researchgate.net

Creating the single (S)-enantiomer requires a strategy for asymmetric induction—the preferential formation of one enantiomer over the other. researchgate.net This can be achieved through several approaches:

Substrate Control: This involves using a starting material that is already chiral (from the "chiral pool") and allowing its inherent stereochemistry to direct the formation of new stereocenters. tandfonline.com

Auxiliary Control: A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the key stereocenter is set, the auxiliary is removed. For example, an achiral carboxylic acid can be attached to a chiral auxiliary like pseudoephedrine to form an amide, whose enolate can then be alkylated diastereoselectively. nih.gov

Reagent Control: This involves using a chiral reagent to perform a transformation. A common example is the use of a chiral reducing agent to reduce a prochiral ketone to a chiral alcohol.

Catalyst Control: An external chiral catalyst is used to create a chiral environment around the substrate, guiding the reaction to favor one enantiomeric product. This is often the most efficient method, as only a small amount of the chiral catalyst is needed. nih.gov

Contemporary Approaches to Asymmetric Synthesis of (S)-4-(1-Aminopropyl)phenol Hydrochloride

Modern synthetic chemistry offers powerful tools for constructing enantiomerically pure molecules, primarily falling into two categories: utilizing naturally occurring chiral building blocks or employing catalytic asymmetric methods.

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, sugars, and terpenes. researchgate.net These molecules serve as excellent starting materials for asymmetric synthesis, as their stereocenters can be incorporated into the final target molecule. tandfonline.com

A plausible chiral pool approach for synthesizing (S)-4-(1-aminopropyl)phenol could start from the naturally occurring amino acid L-Alanine, which possesses the required (S)-stereochemistry at the α-carbon. A hypothetical route would involve:

Protection: The amino and carboxyl groups of L-Alanine are protected.

Side Chain Elaboration: The methyl side chain is functionalized and extended.

Aryl Group Introduction: The 4-hydroxyphenyl group is introduced, for example, through a coupling reaction.

Deprotection: The protecting groups are removed to yield the final product.

This strategy leverages the pre-existing stereocenter of the amino acid to ensure the final product has the correct absolute configuration. nih.gov

Enantioselective catalysis is a highly efficient strategy for asymmetric synthesis where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov

Asymmetric Hydrogenation/Transfer Hydrogenation: A highly effective method involves the asymmetric hydrogenation of the precursor ketone, 4-hydroxypropiophenone (after protecting the phenol). Chiral catalysts, often based on ruthenium or rhodium complexed with chiral ligands (e.g., BINAP), can reduce the ketone to the (S)-alcohol with high enantiomeric excess (ee). nih.gov This alcohol can then be converted to the amine with inversion of configuration.

Asymmetric Reductive Amination: This method directly converts the ketone to the chiral amine in a single step. The ketone reacts with an ammonia source to form an intermediate imine, which is then reduced in situ by a chiral catalyst. This avoids the need to isolate and convert an alcohol intermediate. acs.orgresearchgate.net

Enzymatic Resolution: An alternative approach starts with the synthesis of the racemic amine. An enzyme, such as a lipase, is then used to selectively acylate one of the enantiomers (e.g., the (R)-enantiomer). researchgate.net The acylated (R)-amide can then be easily separated from the unreacted (S)-amine, providing access to the desired enantiomer. mdpi.com This method can yield products with excellent enantiomeric purity. nih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies

| Method | Starting Material | Key Chiral Influence | Advantages |

|---|---|---|---|

| Chiral Pool | L-Alanine or other chiral precursor | Substrate control | Stereochemistry is pre-defined and reliable. |

| Chiral Auxiliary | Achiral ketone/acid | Temporary chiral group | Can be highly diastereoselective; auxiliary is often recoverable. researchgate.net |

| Catalytic Asymmetric Hydrogenation | 4-Hydroxypropiophenone | Chiral metal catalyst | High efficiency (low catalyst loading), high enantioselectivity. |

| Enzymatic Kinetic Resolution | Racemic 4-(1-aminopropyl)phenol | Enzyme (e.g., Lipase) | Very high enantioselectivity, mild reaction conditions. |

Enantioselective Catalytic Methods

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation represents a powerful and atom-economical method for the synthesis of chiral amines. nih.govacs.org This approach typically involves the reduction of a prochiral imine or enamine precursor using a chiral catalyst, often based on noble metals like rhodium, ruthenium, or iridium, although first-row transition metals are also being explored. nih.govrsc.orgrsc.org The high efficiency and selectivity of these catalysts have made asymmetric hydrogenation a cornerstone of modern stereoselective synthesis. acs.org

Key Research Findings:

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Rhodium-based catalysts | Prochiral imines | High | rsc.org |

| Ruthenium-based catalysts | Prochiral enamines | Excellent | rsc.org |

| Iridium-based catalysts | N-unprotected imines | High | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The direct asymmetric hydrogenation of unsaturated nitrogen-containing compounds is considered one of the most efficient strategies for producing optically active amines. acs.org Significant progress has been made in the asymmetric hydrogenation of both N-protected and unprotected imines, offering a sustainable and "green" route to chiral amines with minimal waste. nih.gov

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. scienceopen.comuniroma1.it This field has seen exponential growth, recognized by the 2021 Nobel Prize in Chemistry. uniroma1.it For the synthesis of chiral aminophenols, organocatalysts can activate substrates through various mechanisms, including the formation of iminium or enamine intermediates. scienceopen.combeilstein-journals.org

Chiral phosphoric acids, for instance, have proven to be powerful catalysts in asymmetric Mannich-type reactions, facilitating the formation of C-N bonds with high enantioselectivity. scienceopen.com The design of the organocatalyst is crucial, as its steric and electronic properties dictate the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov

Examples of Organocatalytic Approaches:

Aminomethylation of Aldehydes: Chiral prolines and their derivatives can catalyze the enantioselective aminomethylation of aldehydes, providing access to β2-amino acids. wisc.edu

Atroposelective Synthesis: Organocatalysts have been successfully employed in the atroposelective synthesis of axially chiral styrenes through direct nucleophilic addition to alkynals. nih.gov

Biocatalytic Approaches for Chiral Resolution and Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of enantiomerically pure compounds. nih.gov Enzymes, such as lipases, proteases, and transaminases, can operate under mild conditions and exhibit remarkable stereoselectivity. nih.gov

For the synthesis of (S)-4-(1-Aminopropyl)phenol, biocatalytic methods can be employed in two main ways:

Kinetic Resolution: In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. Lipases are commonly used for the kinetic resolution of racemic alcohols and amines through transesterification. nih.gov

Asymmetric Synthesis: Engineered enzymes can be used to directly synthesize the desired enantiomer from a prochiral substrate. For example, novel synthetic pathways in microorganisms like Escherichia coli can be constructed to produce phenol derivatives. nih.gov One-pot cascade biocatalytic processes are being developed to convert simple phenols into more complex molecules. rsc.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgnih.gov The auxiliary is later removed, yielding the desired chiral product. wikipedia.org

The general workflow for a chiral auxiliary-mediated synthesis involves:

Attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction of the substrate-auxiliary conjugate.

Removal of the chiral auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. nih.govresearchgate.net The choice of auxiliary is critical as it influences the diastereoselectivity of the key bond-forming step. nih.gov

Notable Chiral Auxiliaries and Their Applications:

| Chiral Auxiliary | Key Applications | Reference |

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations | researchgate.net |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylations | nih.gov |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is a common strategy to obtain a pure enantiomer. cutm.ac.in Since enantiomers have identical physical properties, their direct separation is challenging. libretexts.org Resolution techniques rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. libretexts.orglibretexts.org

A common method for resolving racemic amines involves reacting the mixture with a chiral acid to form diastereomeric salts. libretexts.org These salts can then be separated by fractional crystallization. spcmc.ac.in Subsequently, the pure enantiomer of the amine can be recovered by treating the separated diastereomeric salt with a base.

Common Resolving Agents for Amines:

(+)-Tartaric acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

Novel Synthetic Pathways to this compound Derivatives

The development of novel synthetic routes to derivatives of this compound is an active area of research, aiming for improved efficiency and structural diversity. mdpi.comnih.gov

Exploration of Mannich Reactions and Related Aminomethylation for Phenols

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for the aminomethylation of phenols, leading to the formation of a new C-C bond and the introduction of an aminoalkyl group. nih.govresearchgate.net

The regioselectivity of the Mannich reaction on phenols is influenced by the reaction conditions and the substitution pattern of the phenol. researchgate.net In many cases, aminomethylation occurs at the ortho position to the hydroxyl group. researchgate.net The development of asymmetric Mannich reactions, including oxidative and reductive variations, has expanded the scope of this transformation for the synthesis of chiral molecules. orgchemres.org

Research Highlights in Mannich Reactions of Phenols:

| Phenolic Substrate | Amine | Aldehyde | Key Finding | Reference |

| 2,4-Dihydroxybenzoyl compounds | Secondary amines | Formaldehyde | Regioselective aminomethylation at C(3) | researchgate.net |

| 2-Chloro-4-phenylphenol | Secondary amines | Formaldehyde | Synthesis of novel aminomethylated 3-chlorobiphenyl-ols | researchgate.net |

| 8-Hydroxyquinoline | Various amines | Formaldehyde | Synthesis of bioactive aminomethylated derivatives | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Reactions Involving C-N and C-O Bond Formation

The construction of the chiral amine functionality is a critical step in the synthesis of this compound. Modern synthetic strategies increasingly rely on catalytic asymmetric methods to achieve high enantioselectivity, moving away from classical resolution techniques. Key approaches include the asymmetric hydrogenation of imines and biocatalytic reductive amination, which directly establish the stereogenic C-N bond.

Asymmetric Hydrogenation of Imines:

One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This approach has been successfully implemented on an industrial scale, for instance, in the production of the herbicide (S)-metolachlor. nih.gov The general strategy involves the condensation of a ketone, in this case, 4'-hydroxypropiophenone (B143161), with an amine source to form the corresponding imine, which is then hydrogenated in the presence of a chiral transition metal catalyst.

A plausible synthetic route commencing from 4'-hydroxypropiophenone is depicted below. The ketone first undergoes condensation with a suitable amine, such as ammonia or a protected amine equivalent, to form the prochiral imine. This intermediate is then subjected to asymmetric hydrogenation using a chiral catalyst, typically based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands. The choice of ligand is crucial for achieving high enantiomeric excess (e.e.). Subsequent deprotection and salt formation with hydrochloric acid would yield the target compound.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Transformation |

| 1 | 4'-Hydroxypropiophenone | Ammonia (or equivalent) | Acid/Base catalyst | Prochiral Imine | Imine formation |

| 2 | Prochiral Imine | H₂ | Chiral Ir or Rh catalyst | (S)-4-(1-Aminopropyl)phenol | Asymmetric Hydrogenation |

| 3 | (S)-4-(1-Aminopropyl)phenol | HCl | - | This compound | Salt formation |

This table represents a generalized scheme. Specific catalysts and conditions would need to be optimized for this particular substrate.

Biocatalytic Reductive Amination:

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. wiley.com Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the asymmetric reductive amination of ketones with high stereoselectivity. nih.govresearchgate.net This method offers several advantages, including mild reaction conditions, high enantiopurity of the product, and the potential for environmentally benign processes.

The application of a reductive aminase could directly convert 4'-hydroxypropiophenone into the desired (S)-amine using an amine donor like ammonia. The enzyme, often engineered for improved activity and selectivity, would facilitate the formation of the chiral center with high fidelity. nih.gov The process typically requires a cofactor, such as NADPH, which is regenerated in situ by a secondary enzyme system (e.g., glucose dehydrogenase with glucose as the sacrificial substrate).

| Enzyme Class | Substrate | Amine Source | Key Features | Potential Outcome for Target Molecule |

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | 4'-Hydroxypropiophenone | Ammonia | High enantioselectivity, mild aqueous conditions, green chemistry | High yield and >99% e.e. for (S)-4-(1-Aminopropyl)phenol |

This table illustrates the potential of biocatalytic reductive amination. The selection and potential engineering of the enzyme are critical for success.

Multi-Component Reactions for Structural Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. For the synthesis of chiral amines like this compound, asymmetric MCRs can be particularly advantageous by rapidly constructing the carbon skeleton and introducing the chiral amine functionality in a single step.

One relevant MCR is the A³ coupling (Aldehyde-Alkyne-Amine), which can be adapted for the synthesis of propargylamines. While the target molecule is a propylamine, this methodology provides a framework for the convergent assembly of the core structure. An asymmetric variant of an MCR could involve the reaction of 4-hydroxybenzaldehyde, a suitable two-carbon component (e.g., an ethylating agent), and an ammonia equivalent in the presence of a chiral catalyst.

A hypothetical asymmetric multi-component approach could involve the following components:

| Component 1 | Component 2 | Component 3 | Catalyst | Product Structure |

| 4-Hydroxybenzaldehyde | Ethyl organometallic reagent | Ammonia source | Chiral Lewis Acid or Transition Metal Complex | (S)-4-(1-Aminopropyl)phenol |

This table outlines a conceptual multi-component reaction. The development of such a reaction would require significant research to identify a suitable catalyst and reaction conditions that favor the formation of the desired stereoisomer.

The primary challenge in developing a multi-component reaction for this specific target lies in achieving high stereocontrol. The use of a chiral catalyst is paramount to direct the formation of the (S)-enantiomer preferentially. While direct multi-component routes to this compound are not yet well-established in the literature, the principles of MCRs offer a promising avenue for future research in the efficient and stereoselective synthesis of this and related chiral benzylic amines.

Mechanistic Investigations of Reactions Involving S 4 1 Aminopropyl Phenol Hydrochloride

Elucidation of Reaction Mechanisms in Syntheses

The primary route for the asymmetric synthesis of (S)-4-(1-Aminopropyl)phenol hydrochloride and related chiral amines is through the reductive amination of a corresponding prochiral ketone, 4-hydroxyphenylpropanone. This transformation involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or a protected amine, to form an imine intermediate, which is then stereoselectively reduced to the target amine. The elucidation of the reaction mechanism is critical for controlling the stereochemical outcome.

Insights into Key Intermediates and Transition States

The asymmetric reductive amination of aryl ketones, such as 4-hydroxyphenylpropanone, proceeds through several key intermediates. The initial step is the formation of a carbinolamine by the nucleophilic attack of the amine on the carbonyl carbon of the ketone. This is followed by dehydration to form a prochiral imine or enamine intermediate. The stereochemistry of the final product is determined in the subsequent reduction step of this imine.

The transition state of the reduction step is the critical point for stereochemical induction. In catalyzed reactions, the chiral catalyst, be it a metal complex or an enzyme, coordinates with the imine intermediate. This coordination creates a chiral environment around the C=N bond, forcing the hydride transfer from the reducing agent to occur preferentially from one face of the imine, leading to the desired (S)-enantiomer.

For instance, in biocatalytic reductive amination using engineered amine dehydrogenases (AmDHs), the prochiral ketone binds to the enzyme's active site. The enzyme then facilitates the formation of an imine intermediate, which is held in a specific orientation by interactions with amino acid residues in the active site. The cofactor, typically NADH or NADPH, then delivers a hydride to one face of the imine, leading to the formation of the (S)-amine with high enantioselectivity. nih.gov

Table 1: Key Intermediates in the Asymmetric Reductive Amination of 4-Hydroxyphenylpropanone

| Intermediate | Description | Role in Stereochemical Control |

| Carbinolamine | Formed from the nucleophilic attack of an amine on the ketone. | Generally not stereochemically determining as it is a transient species. |

| Prochiral Imine | Formed by the dehydration of the carbinolamine. | The key intermediate whose facial differentiation during reduction determines the final stereochemistry. |

| Enzyme-Substrate Complex | The imine intermediate bound within the chiral active site of an enzyme. | The enzyme's chiral pocket dictates the direction of hydride attack. |

| Metal-Imine Complex | The imine intermediate coordinated to a chiral metal catalyst. | The chiral ligands on the metal create a steric and electronic environment that favors one transition state over the other. |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the reaction mechanism and optimizing process parameters. For the synthesis of chiral amines via reductive amination, kinetic analysis can help determine the rate-limiting step and the effect of various reaction parameters, such as substrate concentration, catalyst loading, temperature, and pH, on the reaction rate and enantioselectivity.

In biocatalytic systems, Michaelis-Menten kinetics are often employed to characterize the enzyme's performance. acs.org The kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction rate (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. For example, in the dynamic kinetic resolution of chiral amines, kinetic studies can reveal the relative rates of the desired enzymatic reaction and the in-situ racemization of the starting material, which is crucial for achieving high yields of the desired enantiomer. mdpi.com

While specific kinetic data for the synthesis of this compound is not extensively reported, studies on analogous systems provide valuable benchmarks. For instance, kinetic profiling of the reductive amination of similar aryl ketones using amine dehydrogenases has been performed to optimize reaction conditions for industrial-scale production. nih.gov

Stereochemical Control Mechanisms

Achieving high stereochemical control is the primary challenge in the synthesis of this compound. The mechanism of stereochemical control depends on the chosen synthetic strategy.

In asymmetric catalysis using chiral metal complexes, stereocontrol is achieved through the interaction of the substrate with the chiral ligands coordinated to the metal center. The ligands create a defined chiral pocket that forces the substrate to bind in a specific orientation, thereby directing the approach of the nucleophile or reducing agent to one face of the molecule.

In biocatalysis, the high stereoselectivity arises from the intricate three-dimensional structure of the enzyme's active site. nih.govacs.org The substrate is precisely positioned through a network of hydrogen bonds, hydrophobic interactions, and steric hindrance with the amino acid residues of the enzyme. This precise orientation ensures that the chemical transformation occurs with near-perfect stereocontrol. For example, transaminases utilize a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor to mediate the transfer of an amino group from a donor to the ketone substrate, with the enzyme's chiral environment dictating the stereochemical outcome. acs.org

Computational Chemistry Applications in Mechanistic Studies

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide detailed insights into the electronic and structural aspects of reaction pathways, complementing experimental findings.

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to investigate reaction mechanisms by mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. acs.org

In the context of synthesizing this compound, DFT calculations can be used to:

Model Transition States: Determine the geometry and energy of the transition states for the hydride transfer step in both catalyzed and uncatalyzed reactions. By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the origin of enantioselectivity can be elucidated.

Analyze Intermediates: Investigate the stability and electronic properties of key intermediates, such as the carbinolamine and imine.

Understand Catalyst-Substrate Interactions: Model the interaction between the imine intermediate and a chiral catalyst (metal complex or enzyme active site model) to understand the non-covalent interactions that govern stereoselectivity.

Studies on similar aminophenol compounds have utilized DFT to analyze their reactivity and stability, providing a framework for understanding the electronic properties that influence the reaction pathways. researchgate.net

Table 2: Representative DFT-Calculated Parameters for Aminophenol Derivatives

| Parameter | Description | Significance in Mechanistic Studies |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. |

| Mulliken Atomic Charges | Distribution of electron density on each atom | Helps to identify reactive sites for nucleophilic or electrophilic attack. |

Note: The values in this table are illustrative and depend on the specific aminophenol derivative and the level of theory used in the DFT calculations.

Molecular Dynamics Simulations of Reactive Pathways

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the time evolution of chemical reactions and enzyme-substrate interactions. mdpi.com By simulating the movement of atoms over time, MD can reveal the conformational changes that occur during a reaction and the role of the solvent in the reaction mechanism.

For the synthesis of this compound, MD simulations can be applied to:

Simulate Enzyme-Substrate Binding: Model the process of the 4-hydroxyphenylpropanone substrate entering and binding to the active site of an enzyme like an amine dehydrogenase. This can reveal the key interactions that stabilize the enzyme-substrate complex. nih.gov

Investigate Conformational Dynamics: Study the flexibility of the enzyme and the substrate within the active site to understand how conformational changes can influence the reaction outcome.

Explore Solvent Effects: Analyze the role of solvent molecules in stabilizing intermediates and transition states, particularly in solution-phase reactions.

The combination of MD simulations with quantum mechanics (QM/MM methods) is particularly powerful for studying enzymatic reactions, as it allows for a quantum mechanical treatment of the reacting species within the classical environment of the protein and solvent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (Excluding Pharmacological Activity)

While extensively used in drug discovery, Quantitative Structure-Activity Relationship (QSAR) models can also be powerful tools for elucidating non-pharmacological properties and reaction mechanisms. For this compound and related aminophenol derivatives, QSAR frameworks can be developed to correlate structural features with chemical reactivity, reaction kinetics, or the stability of intermediates.

Detailed research into non-pharmacological QSAR studies specifically for this compound is not extensively available in the public domain. However, the principles of QSAR can be applied to understand how the structural attributes of this molecule influence its chemical behavior in various reactions. A theoretical QSAR study would involve the calculation of a range of molecular descriptors for a series of related aminophenol derivatives.

Key Molecular Descriptors for Reactivity Analysis:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are paramount in determining its reactivity. For this compound, descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and partial atomic charges on the nitrogen and oxygen atoms would be critical. For instance, a higher HOMO energy might suggest a greater susceptibility to electrophilic attack.

Steric Descriptors: The three-dimensional arrangement of atoms significantly influences reaction rates and pathways. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) for the aminopropyl group can be correlated with the accessibility of reactive sites.

A hypothetical QSAR model for a reaction involving this compound, such as N-alkylation or aromatic substitution, would be constructed by finding a statistically significant mathematical relationship between a set of these descriptors and an experimentally determined measure of reactivity (e.g., reaction rate constant).

Interactive Data Table: Hypothetical Descriptors for QSAR Analysis of Aminophenol Derivatives

| Compound | Descriptor | Value | Reactivity Metric (e.g., log(k)) |

| (S)-4-(1-Aminopropyl)phenol | HOMO Energy (eV) | -5.2 | 1.5 |

| 4-Aminophenol | HOMO Energy (eV) | -5.0 | 1.8 |

| (S)-4-(1-Aminobutyl)phenol | Molecular Volume (ų) | 160 | 1.3 |

| 4-Amino-2-methylphenol | Steric Hindrance | Moderate | 1.6 |

Spectroscopic Characterization for Mechanistic Elucidation (Excluding Basic Identification)

Beyond routine identification, advanced spectroscopic techniques are indispensable for probing reaction mechanisms, identifying transient intermediates, and understanding the kinetics of reactions involving this compound.

In-situ Spectroscopic Monitoring:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique allows for the real-time monitoring of a chemical reaction. By tracking the changes in vibrational frequencies, one can observe the consumption of reactants and the formation of products and intermediates. For instance, in an acylation reaction of the amino group of this compound, one could monitor the disappearance of the N-H stretching bands and the appearance of the amide C=O stretching band.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information in solution. By acquiring NMR spectra at various time points during a reaction, it is possible to identify and quantify all species present, including short-lived intermediates that might not be isolable. For example, in a reaction involving the phenolic hydroxyl group, changes in the chemical shift of the aromatic protons could provide evidence for the formation of an intermediate complex.

Mass Spectrometry for Intermediate Detection:

Mass spectrometry (MS), particularly when coupled with techniques like electrospray ionization (ESI), is a highly sensitive method for detecting reaction intermediates, even at very low concentrations. In a mechanistic study of a condensation reaction involving this compound, ESI-MS could be used to intercept and characterize charged intermediates, providing direct evidence for a proposed reaction pathway.

Kinetic Studies using Spectroscopy:

Interactive Data Table: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Obtained | Application Example |

| In-situ FTIR | Real-time functional group changes | Monitoring the rate of an N-acylation reaction. |

| In-situ NMR | Identification of solution-state structures | Characterizing a transient reaction intermediate. |

| ESI-MS | Detection of charged intermediates | Confirming the presence of a proposed cationic intermediate. |

| UV-Vis Spectroscopy | Monitoring chromophore changes | Following the kinetics of an oxidation reaction. |

This table provides examples of how these techniques could be theoretically applied to study reactions of this compound based on general principles of mechanistic chemistry.

Role of S 4 1 Aminopropyl Phenol Hydrochloride As a Chiral Building Block

Application in the Synthesis of Complex Organic Molecules

The utility of (S)-4-(1-Aminopropyl)phenol hydrochloride as a chiral starting material is an area of ongoing exploration in synthetic organic chemistry. The presence of multiple functional groups allows for a variety of chemical transformations, enabling its incorporation into larger, more intricate molecular architectures.

The development of chiral ligands is crucial for asymmetric catalysis, a field that enables the selective synthesis of a desired enantiomer of a chiral product. The structure of this compound makes it a candidate for the synthesis of novel chiral ligands. The amino and phenol (B47542) functionalities can be chemically modified to create bidentate or multidentate ligands capable of coordinating with metal centers. Such ligands can be instrumental in catalyzing a wide range of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The specific stereochemistry of the aminopropyl group can induce a chiral environment around the metal catalyst, thereby directing the stereochemical outcome of the reaction.

In the field of materials science, chiral molecules are increasingly being investigated for their unique optical, electronic, and mechanical properties. This compound can serve as a monomer or a key intermediate in the synthesis of chiral polymers and other advanced materials. For instance, the amino and phenol groups can be polymerized to form chiral polyamides or polyesters. These materials may exhibit interesting properties such as chiroptical activity, which is the differential interaction with left and right circularly polarized light, making them potentially useful in applications like chiral chromatography, optical sensors, and nonlinear optics. The defined stereochemistry of the building block is essential for controlling the macromolecular structure and, consequently, the material's properties.

| Material Class | Potential Monomer Functionality | Potential Properties |

| Chiral Polymers | Diamine, Phenolic diol | Chiroptical activity, Enantioselective recognition |

| Liquid Crystals | Chiral dopant | Ferroelectric properties, Helical twisting power |

| Metal-Organic Frameworks | Chiral organic linker | Asymmetric catalysis, Chiral separations |

The unique structural framework of this compound can be utilized as a scaffold to develop and test new synthetic methodologies. The presence of both nucleophilic (amino and phenol) and electrophilic (aromatic ring) sites allows for the exploration of a variety of chemical reactions. For example, the amino group can be a handle for derivatization, while the phenol group can be used in etherification or esterification reactions. The aromatic ring can undergo electrophilic substitution reactions. By employing this molecule as a model system, chemists can investigate the scope and limitations of new synthetic transformations, including the development of novel protecting group strategies and stereoselective reactions.

Contributions to Medicinal Chemistry Research (Excluding Clinical and Safety Data)

In medicinal chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities. This compound serves as a valuable starting point for the synthesis of potential new therapeutic agents.

The aminophenol moiety is a common structural motif in many biologically active compounds. By using this compound as a chiral template, medicinal chemists can design and synthesize novel compounds with the potential for specific biological activities. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems, while the phenol group can be modified to form ethers or esters. These modifications can lead to the generation of libraries of new chemical entities that can be screened for various biological targets in preclinical research. The specific stereochemistry of the starting material ensures that the resulting compounds are enantiomerically pure, which is a critical factor in modern drug discovery.

| Compound Class | Synthetic Modification | Potential Biological Target Area |

| Amides | Acylation of the amino group | Enzyme inhibitors, Receptor modulators |

| Ethers | Alkylation of the phenol group | Ion channel blockers, Transporter ligands |

| Heterocycles | Condensation reactions involving the amino group | Kinase inhibitors, GPCR ligands |

Understanding how a molecule interacts with its biological target at the molecular level is fundamental to drug design. Derivatives of this compound can be synthesized and used as molecular probes to investigate receptor binding mechanisms in in vitro settings. By systematically modifying the structure of the parent compound and evaluating the binding affinity of the resulting analogs to a specific receptor, researchers can elucidate structure-activity relationships (SAR). These experimental data, often complemented by computational modeling and theoretical studies, provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that govern molecular recognition. The defined stereochemistry of these probes is crucial for understanding the three-dimensional requirements of the receptor's binding pocket.

Enzyme Interaction Studies (Biochemical Research, Excluding Clinical)

There is no specific information available in the searched scientific literature regarding enzyme interaction studies involving this compound.

No published research was identified that investigates the use of this compound as a substrate analog or an enzyme inhibitor. Therefore, no data tables or detailed research findings can be provided on this topic.

While the enzymatic biotransformation of chiral phenols is a known area of research, no specific studies detailing the use of this compound in such processes were found. General principles of enzymatic reactions often involve high stereo- and regioselectivities, allowing for the production of single enantiomers. However, the application of these principles to this compound has not been documented in the available literature.

Advanced Analytical Techniques in Support of Research on S 4 1 Aminopropyl Phenol Hydrochloride

Determination of Enantiomeric Purity and Absolute Configuration (Beyond Basic Identification)

Ensuring the stereochemical integrity of (S)-4-(1-Aminopropyl)phenol hydrochloride is critical. Advanced analytical methods provide definitive data on enantiomeric excess (e.e.) and the absolute spatial arrangement of atoms.

Chiral Chromatography High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are primary methods for separating enantiomers. openochem.org These techniques are indispensable for quantitative determination of enantiomeric purity. yakhak.org The choice of CSP is critical for achieving successful separation of primary amines. chromatographyonline.com

Crown Ether-Based CSPs: These are highly effective for resolving racemates containing primary amino groups. wiley.comchromatographyonline.com For instance, the Crownpak® CR-I(+) column has been successfully used in SFC for both analytical and preparative separation of primary amines. wiley.com Separations on these columns typically require an acidic mobile phase. wiley.com

Polysaccharide-Based CSPs: Derivatized cellulose and amylose columns are widely used and can separate a broad range of chiral compounds, including some primary amines, often using normal-phase or polar organic mobile phases. nih.govmdpi.com

Cyclofructan-Based CSPs: An aliphatic derivative of a cyclofructan CSP has shown a very high success rate (93%) for the enantiomeric separation of primary amine-containing racemates in polar organic, normal phase, and SFC modes. chromatographyonline.com This versatility makes it a powerful tool for screening and method development. nih.gov

Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its advantages, including higher flow rates without significant loss of efficiency, reduced solvent consumption, and faster analysis times, making it ideal for high-throughput screening. chromatographyonline.com

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase Additives | Key Advantages |

|---|---|---|---|

| SFC | Crown Ether (e.g., Crownpak® CR-I(+)) | Acidic (e.g., Trifluoroacetic Acid - TFA) wiley.com | Excellent for primary amines, preparative scale capability. wiley.com |

| HPLC/SFC | Polysaccharide (e.g., Chiralpak® series) | Basic (e.g., Diethylamine - DEA) researchgate.net | Broad selectivity for various compounds. nih.gov |

| HPLC/SFC | Cyclofructan (e.g., Larihc CF6-P) | Acid/Base pair (e.g., TFA/TEA) nih.gov | "Universal" for primary amines, versatile solvent modes. chromatographyonline.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for both determining enantiomeric purity and assigning absolute configuration without chromatographic separation. purechemistry.orgrsc.org

Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a pair of diastereomers. nih.govnih.gov These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for quantification of each enantiomer. nih.gov By analyzing the chemical shift differences (e.g., Δδ R/S) and applying established conformational models, the absolute configuration of the original amine can be determined. researchgate.netnih.gov

Chiral Solvating Agents (CSAs): Unlike CDAs, CSAs form transient, non-covalent diastereomeric complexes with the analyte. rsc.org This interaction is sufficient to induce separate NMR signals for the two enantiomers, providing a rapid method for determining enantiomeric excess directly in the NMR tube. rsc.org A thiourea derivative of 2-[(1R)-1-aminoethyl]phenol has been shown to be an effective CSA for determining the absolute configuration of amino acid derivatives through reproducible correlations in ¹H and ¹³C NMR spectra. mdpi.com

X-ray Crystallography For unambiguous determination of absolute configuration, single-crystal X-ray crystallography is the definitive method. purechemistry.org By analyzing the diffraction pattern of a suitable crystal, a three-dimensional electron density map is generated, which reveals the precise spatial arrangement of every atom in the molecule, confirming its absolute stereochemistry. purechemistry.org

Advanced Chromatographic Methods for Complex Mixture Analysis

The analysis of this compound in the presence of starting materials, by-products, degradation products, or in biological matrices requires highly selective and sensitive chromatographic techniques.

High-Performance Liquid Chromatography with Advanced Detection Standard HPLC with UV detection can be enhanced for the analysis of complex mixtures containing aminophenol compounds. The use of more selective detectors can significantly improve sensitivity and specificity for trace-level impurities. For instance, HPLC with amperometric detection (HPLC-EC) has been successfully developed for the determination of 4-aminophenol, a common impurity and related compound. nih.govnih.gov This method offers high sensitivity, with detection limits as low as 1 ng/mL for the substance and 4 ng/mL in tablets, making it suitable for routine quality control of pharmaceutical preparations. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a powerful technique for both qualitative and quantitative analysis of compounds in complex mixtures. researchgate.net It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. uqam.ca This methodology is particularly valuable for quantifying toxic impurities at very low levels. For example, an LC-MS/MS method using electrospray ionization in the positive mode has been validated for the quantification of p-aminophenol, a nephrotoxic impurity, with a limit of quantification of 1 ng/mL. nih.gov The technique's ability to monitor specific precursor-to-product ion transitions makes it robust against interference from other components in the mixture. nih.gov

| Method | Column | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| HPLC-EC | Reversed Phase C18 nih.gov | 0.05 M LiCl with 18% methanol, pH 4.0 nih.gov | Amperometric (+325 mV) nih.gov | Sensitive determination of 4-aminophenol impurity in pharmaceuticals. nih.gov |

| LC-MS/MS | Reversed Phase C18 nih.gov | Phosphate (B84403) buffer (pH 9; 0.05 M) and methanol (80:20, v/v) nih.gov | ESI+ Triple Quadrupole MS nih.gov | Trace-level quantification of toxic p-aminophenol impurity. nih.gov |

Structural Characterization for Novel Derivatives (Beyond Basic Identification)

The synthesis of novel derivatives of this compound for research purposes requires definitive structural elucidation to confirm that the target molecule has been created. This is achieved by combining several advanced spectroscopic techniques.

Multidimensional NMR Spectroscopy While one-dimensional (¹H and ¹³C) NMR provides fundamental information, multidimensional NMR is essential for assembling the complete structure of a novel molecule. nih.gov In studies of new aminophenol derivatives, 2D NMR techniques are used to establish atomic connectivity: nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton and linking different functional groups.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a novel derivative, which is a critical piece of data for structural confirmation. acs.org

Combined Spectroscopic Approach The unambiguous characterization of a novel derivative of this compound relies on a synergistic combination of analytical methods. The data from HRMS (providing the elemental formula) is used in conjunction with detailed 1D and 2D NMR spectra (providing the molecular framework and connectivity) and Fourier-Transform Infrared (FT-IR) spectroscopy (identifying functional groups) to build a complete and verified chemical structure. nih.govmdpi.com For crystalline derivatives, single-crystal X-ray crystallography can provide the ultimate proof of structure.

| Technique | Information Provided | Role in Structural Elucidation |

|---|---|---|

| HRMS | Precise Mass and Elemental Formula acs.org | Confirms the molecular formula of the new compound. |

| ¹H & ¹³C NMR | Chemical environment of H and C atoms. mdpi.com | Provides the basic skeleton and number of unique atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). nih.gov | Assembles the molecular structure by linking atoms and functional groups. |

| FT-IR | Presence of specific functional groups. mdpi.com | Confirms key chemical bonds (e.g., O-H, N-H, C=O). |

| X-ray Crystallography | 3D atomic arrangement in a crystal. purechemistry.org | Provides definitive, unambiguous proof of structure and stereochemistry. |

Future Directions and Emerging Research Avenues for S 4 1 Aminopropyl Phenol Hydrochloride

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability has intensified the search for environmentally benign methods for producing chiral amines. Traditional synthetic routes often rely on harsh conditions and generate significant waste, prompting the development of greener alternatives. nih.gov For a molecule like (S)-4-(1-aminopropyl)phenol hydrochloride, future research is focused on biocatalysis and the optimization of reaction conditions to minimize environmental impact.

Below is a comparative table illustrating a hypothetical shift from a traditional to a greener synthetic approach.

| Feature | Traditional Synthesis (Hypothetical) | Greener Synthesis (Future Goal) |

| Catalyst | Stoichiometric chiral resolving agent or heavy metal catalyst | Engineered transaminase or other biocatalyst |

| Solvent | Chlorinated organic solvents (e.g., Dichloromethane) | Water or biodegradable solvents |

| Reaction Conditions | High temperatures, harsh pH | Ambient temperature, neutral pH |

| Byproducts | Significant chemical waste, spent catalyst | Minimal, biodegradable waste |

| Stereoselectivity | Often requires chiral resolution, leading to 50% waste | High (often >99% ee) in a single step |

Exploration of Novel Catalytic Applications

The inherent structural features of this compound—a chiral center, a Lewis basic amine, and an acidic phenol (B47542)—make it an intriguing candidate for applications in catalysis. derpharmachemica.com While direct catalytic use is not yet established, its potential as a precursor for chiral ligands and organocatalysts is a significant area for future exploration.

Aminophenol-based ligands have a growing impact on catalysis, finding use in homogeneous catalysis and small molecule activation. derpharmachemica.com Derivatives of (S)-4-(1-aminopropyl)phenol could be synthesized to act as chiral ligands for transition metals like copper or palladium. nih.govnih.govresearchgate.net Such complexes could be highly effective in asymmetric catalysis, for instance, in carbon-carbon bond-forming reactions like the Henry reaction or Friedel-Crafts alkylations. nih.govresearchgate.net

Furthermore, the molecule itself could serve as a scaffold for developing bifunctional organocatalysts. beilstein-journals.org The amine and phenol groups could work in concert to activate substrates through hydrogen bonding, facilitating a wide range of enantioselective transformations. beilstein-journals.org Immobilizing these catalytic derivatives on solid supports is another promising direction, which would create recyclable heterogeneous catalysts, enhancing their industrial applicability.

| Potential Catalytic Role | Reaction Type | Mechanism of Action |

| Chiral Ligand | Asymmetric C-C Coupling | Forms a chiral metal complex that controls the stereochemical outcome of the reaction. |

| Organocatalyst | Asymmetric Aldol (B89426)/Michael Additions | Utilizes the amine and phenol groups for bifunctional activation of substrates via hydrogen bonding. |

| Heterogeneous Catalyst | Continuous Flow Reactions | Immobilized on a solid support (e.g., polymer, silica) for enhanced stability and recyclability. |

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis

AI models, particularly those using graph neural networks or transformer-based architectures, can deconstruct the target molecule into simpler, commercially available precursors. kyoto-u.ac.jpresearchgate.net By learning from millions of documented reactions, these systems can predict the most viable disconnections and suggest reaction conditions, catalysts, and reagents. jetir.org This approach can accelerate the discovery of new synthetic routes and optimize existing ones by evaluating pathways based on criteria such as yield, cost, safety, and environmental impact. nih.gov The integration of AI with automated robotic synthesis platforms could eventually lead to the autonomous discovery and production of this and other valuable chiral compounds. nih.gov

| AI/ML Technique | Application in Synthesis Planning | Potential Benefit for (S)-4-(1-aminopropyl)phenol HCl |

| Template-Based Models | Applies known reaction rules (templates) to the target molecule. nih.gov | Quickly identifies conventional and reliable synthetic routes. |

| Template-Free Models | Generates synthetic steps without relying on predefined rules, enabling novel chemistry. nih.gov | Discovers unconventional and potentially more efficient or greener pathways. |

| Multi-Step Planning | Uses search algorithms to connect single retrosynthetic steps into a complete pathway. arxiv.org | Provides a holistic view of the synthesis from starting materials to final product, allowing for global optimization. |

| Reaction Outcome Prediction | Predicts the products and yields of a given set of reactants and conditions. jetir.org | Helps in refining and de-risking proposed synthetic steps before laboratory execution. |

Potential in Advanced Functional Material Design (Excluding General Properties)

Beyond its role as a synthetic intermediate, the structure of this compound makes it a valuable building block for advanced functional materials where chirality and specific chemical functionalities are paramount.

One of the most promising areas is in the development of chiral metal-organic frameworks (MOFs). nih.gov MOFs are highly porous, crystalline materials with tunable properties. frontiersin.org By using a derivative of (S)-4-(1-aminopropyl)phenol as the organic linker, it is possible to construct MOFs with chiral nanochannels. nih.govresearchgate.net These chiral MOFs could have significant applications in enantioselective separations (e.g., resolving racemic mixtures in chromatography), asymmetric catalysis, and chiral sensing. frontiersin.orgmdpi.comrsc.org The inherent porosity and high surface area of MOFs make them exceptionally efficient for these processes. nih.govfrontiersin.org

The molecule also has potential as a monomer for creating specialized chiral polymers. The phenol group can participate in polymerization reactions to form materials like polyesters or polycarbonates, while the chiral amine moiety would impart stereospecific properties to the polymer backbone. Such polymers could be used in chiral chromatography stationary phases or as materials with unique optical properties. The diastereoselective synthesis of complexes using chiral aminophenolate ligands has already shown utility in the stereoselective polymerization of lactide, indicating a precedent for this approach. nih.gov

| Material Type | Key Functional Role of Compound | Potential Application |

| Chiral Metal-Organic Frameworks (MOFs) | Serves as the chiral organic linker connecting metal nodes. nih.gov | Enantioselective separation, asymmetric catalysis, chiral recognition and sensing. mdpi.com |

| Chiral Polymers | Acts as a monomer to introduce chirality and functional groups into the polymer chain. | Stationary phases for chiral HPLC, functional materials with chiroptical properties. |

| Polymerization Initiators/Catalysts | Forms complexes that can initiate or catalyze stereoselective polymerization. nih.gov | Production of biodegradable and stereoregular polymers like polylactic acid (PLA). |

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical purity of (S)-4-(1-Aminopropyl)phenol hydrochloride?

- Methodological Answer : Stereochemical purity is typically confirmed using chiral high-performance liquid chromatography (HPLC) with columns like cellulose- or amylose-based stationary phases. Complementary techniques include optical rotation measurements and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. For example, enantiomeric excess (ee) can be calculated by comparing integration ratios of diastereomeric derivatives formed with chiral derivatizing agents .

Q. What are the recommended analytical methods for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (e.g., at 254 nm) is widely used for quantification. For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is recommended. Calibration curves should be prepared using certified reference standards, and method validation should include linearity, precision, and recovery studies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of airborne particles. Avoid contact with acids, as protonation of the amine group may release toxic gases. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve enantiomeric excess?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution can enhance enantiomeric excess. Process parameters such as temperature, solvent polarity, and reaction time should be systematically varied. Kinetic resolution studies using chiral HPLC can identify optimal conditions for isolating the (S)-enantiomer .

Q. What experimental strategies are effective for studying the compound’s interactions with neurotransmitter transporters?

- Methodological Answer : Radioligand displacement assays using tritiated or fluorescently labeled substrates (e.g., serotonin or dopamine) can quantify binding affinity. In vitro uptake assays in transfected cell lines (e.g., HEK293 expressing human monoamine transporters) paired with competitive inhibition studies provide mechanistic insights. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to determine IC₅₀ values .

Q. How should researchers address stability issues of this compound under varying pH conditions?

- Methodological Answer : Conduct forced degradation studies by incubating the compound in buffers at pH 1–13 and analyzing degradation products via LC-MS. Accelerated stability testing under high humidity and temperature (e.g., 40°C/75% RH) can identify degradation pathways. Protective formulations (e.g., lyophilized powders) may improve stability for long-term storage .

Q. What methodologies are suitable for resolving contradictory data on the compound’s pharmacokinetic properties?

- Methodological Answer : Cross-species pharmacokinetic studies in rodents and non-rodents can clarify interspecies variability. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic data (e.g., microsomal stability) to in vivo outcomes. Metabolite profiling via high-resolution mass spectrometry (HRMS) helps identify active or toxic metabolites that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.